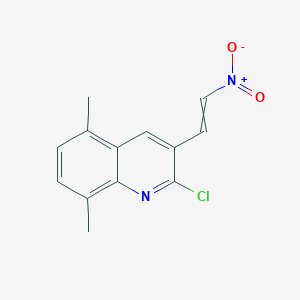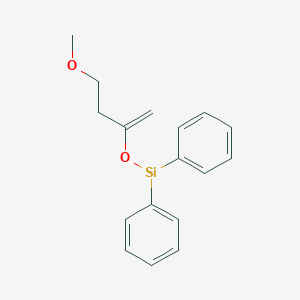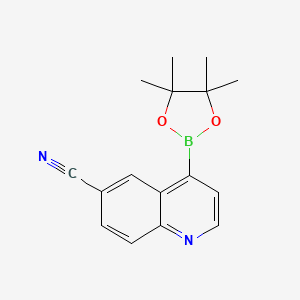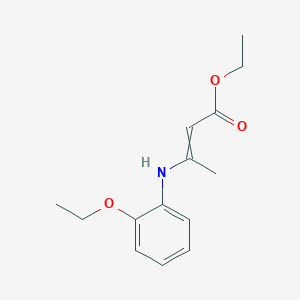![molecular formula C21H23ClN2O B12635391 (1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 934005-20-6](/img/structure/B12635391.png)
(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved by reacting a suitable aniline derivative with a cyclizing agent under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 6-position of the carbazole core through a chlorination reaction. This can be done using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the (4-methoxyphenyl)ethyl Group: The (4-methoxyphenyl)ethyl group is introduced through a Friedel-Crafts alkylation reaction. This involves reacting the carbazole derivative with (4-methoxyphenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Amine Group: The final step involves the introduction of the amine group at the 1-position of the carbazole core. This can be achieved through a reductive amination reaction using a suitable amine precursor and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can be performed on the carbazole core or the amine group, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Acylation: The amine group can undergo acylation reactions to form amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Acylation: Acyl chlorides or anhydrides can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Imine or nitroso derivatives.
Reduction: Reduced carbazole or amine derivatives.
Substitution: Substituted carbazole derivatives.
Acylation: Amide derivatives.
科学研究应用
(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of (1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to neuroprotective effects.
相似化合物的比较
Similar Compounds
- (1R)-6-chloro-N-[(1R)-1-(4-hydroxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- (1R)-6-chloro-N-[(1R)-1-(4-methylphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- (1R)-6-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Uniqueness
(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the presence of the (4-methoxyphenyl)ethyl group, which imparts specific electronic and steric properties to the molecule. This structural feature can influence the compound’s reactivity, biological activity, and overall pharmacokinetic profile, making it distinct from other similar compounds.
属性
CAS 编号 |
934005-20-6 |
|---|---|
分子式 |
C21H23ClN2O |
分子量 |
354.9 g/mol |
IUPAC 名称 |
(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
InChI |
InChI=1S/C21H23ClN2O/c1-13(14-6-9-16(25-2)10-7-14)23-20-5-3-4-17-18-12-15(22)8-11-19(18)24-21(17)20/h6-13,20,23-24H,3-5H2,1-2H3/t13-,20-/m1/s1 |
InChI 键 |
DBFMKJILBHJILL-ZUOKHONESA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)OC)N[C@@H]2CCCC3=C2NC4=C3C=C(C=C4)Cl |
规范 SMILES |
CC(C1=CC=C(C=C1)OC)NC2CCCC3=C2NC4=C3C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene](/img/structure/B12635322.png)
![Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate](/img/structure/B12635339.png)
![N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12635349.png)

![5-(2-methyloctan-2-yl)-2-[(1S)-2,2,3,4,4-pentadeuterio-3-hydroxycyclohexyl]phenol](/img/structure/B12635360.png)
![6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12635364.png)
![5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12635365.png)
![2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxyphenyl]-](/img/structure/B12635366.png)


![N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12635374.png)
![5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B12635379.png)
